

An In-Depth Technical Guide to 2-Arachidonoylglycerol-d11

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Compound of Interest		
Compound Name:	2-Arachidonoylglycerol-d11	
Cat. No.:	B15616876	Get Quote

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Introduction

2-Arachidonoylglycerol-d11 (2-AG-d11) is the deuterated form of 2-Arachidonoylglycerol (2-AG), a primary endogenous cannabinoid (endocannabinoid) that plays a crucial role in the central nervous system.[1] As a stable isotope-labeled internal standard, 2-AG-d11 is an indispensable tool for the accurate quantification of 2-AG in biological matrices using mass spectrometry. This guide provides a comprehensive overview of 2-AG-d11, including its chemical properties, its role in endocannabinoid research, and detailed experimental protocols for its use.

Core Concepts: The Endocannabinoid System and **2-Arachidonoylglycerol**

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a vital role in regulating a wide range of physiological and cognitive processes. 2-AG is one of the two major endocannabinoids, acting as a full agonist of the cannabinoid receptors CB1 and CB2.[2] It is synthesized on-demand from membrane phospholipids and is involved in neurotransmitter release, synaptic plasticity, pain sensation, and inflammation. The accurate measurement of 2-AG levels is critical for understanding the ECS in both healthy and diseased states.



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2-Arachidonoylglycerol-d11: The Internal Standard of Choice

In quantitative mass spectrometry, internal standards are essential for correcting for analyte loss during sample preparation and for mitigating matrix effects that can suppress or enhance the analyte signal. Stable isotope-labeled compounds, such as 2-AG-d11, are the gold standard for this purpose as they co-elute with the endogenous analyte and exhibit nearly identical ionization efficiency.

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C23H27D11O4	[1]
Molecular Weight	389.61 g/mol	[1]
CAS Number	2260670-54-8	[1]
Appearance	Not specified (typically a solid or oil)	
Solubility	Soluble in organic solvents such as ethanol and DMSO.	

Quantitative Analysis of 2-Arachidonoylglycerol using 2-AG-d11

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the quantification of endocannabinoids. The use of 2-AG-d11 as an internal standard is crucial for achieving accurate and precise results.

Experimental Protocol: Quantification of 2-AG in Human Plasma

This protocol provides a general framework for the analysis of 2-AG in human plasma.

Optimization of specific parameters may be required for different instruments and matrices.



- 1. Sample Preparation (Liquid-Liquid Extraction)
- To 1 mL of plasma, add a known amount of 2-Arachidonoylglycerol-d11 solution (e.g., 10 μL of a 1 μg/mL solution in acetonitrile).
- Add 2 mL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 30 seconds and centrifuge at 4°C for 10 minutes at 10,000 x g.
- Transfer the supernatant to a clean tube.
- Add 4 mL of a non-protic solvent like toluene or a hexane/ethyl acetate mixture (9:1 v/v) to the supernatant.
- Vortex for 1 minute and centrifuge for 5 minutes to separate the phases.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- 2. LC-MS/MS Analysis
- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A gradient elution is employed to separate 2-AG from other lipids. A typical gradient might start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
 - Flow Rate: 0.3 0.5 mL/min.



- Injection Volume: 5 10 μL.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
2- Arachidonoylglyc erol (2-AG)	379.3	287.3	~15-25

| **2-Arachidonoylglycerol-d11** (2-AG-d11) | 390.3 | 287.3 or 298.3 | ~15-25 |

Note: The specific MRM transition for 2-AG-d11 may vary slightly depending on the exact position of the deuterium labels. The precursor ion will be approximately 11 Da higher than the non-deuterated form. The product ion may be the same as the non-deuterated form if the deuterium atoms are lost during fragmentation, or it may be a higher mass fragment if some deuterium atoms are retained. One study using 2-AG-d5 reported a precursor-to-product ion transition of m/z 384.2 → 287.[3]

3. Data Analysis

- A calibration curve is constructed by plotting the peak area ratio of 2-AG to 2-AG-d11 against the concentration of 2-AG standards.
- The concentration of 2-AG in the unknown samples is then determined from this calibration curve.

Experimental Workflow





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Caption: Workflow for the quantification of 2-AG in plasma using 2-AG-d11.

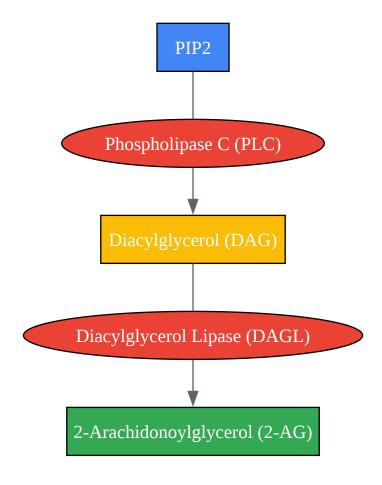
Signaling Pathways of 2-Arachidonoylglycerol

Understanding the synthesis and degradation of 2-AG is crucial for interpreting quantitative data.

2-AG Synthesis

The primary pathway for 2-AG synthesis involves the sequential action of two enzymes: Phospholipase C (PLC) and Diacylglycerol Lipase (DAGL).[4]





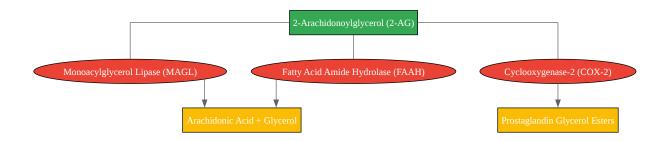
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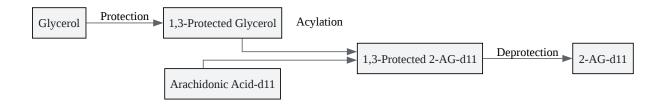
Caption: The primary synthesis pathway of 2-Arachidonoylglycerol.

2-AG Degradation

2-AG is primarily degraded by the enzyme Monoacylglycerol Lipase (MAGL), which hydrolyzes it into arachidonic acid and glycerol. Other enzymes such as Fatty Acid Amide Hydrolase (FAAH) and cyclooxygenase-2 (COX-2) also contribute to its metabolism.







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